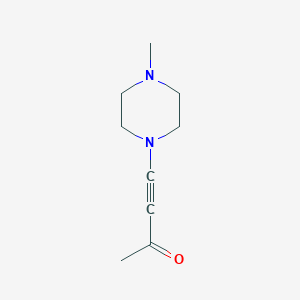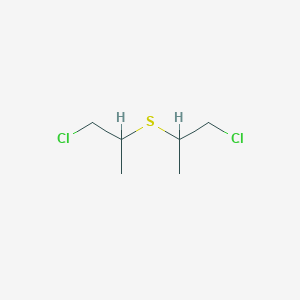![molecular formula C25H20ClO4PS2 B14482792 Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane CAS No. 64931-12-0](/img/structure/B14482792.png)
Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphorus atom bonded to two phenyl groups and a chloro group, with additional benzenesulfonyl groups attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines, which provides a convenient route to various phosphine derivatives . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of such phosphine compounds may involve the use of phosphorus trichloride and benzene derivatives under controlled conditions. The process may include steps such as chlorination, sulfonation, and subsequent purification to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of new phosphine derivatives.
Oxidation and Reduction: The compound can be oxidized to form phosphine oxides or reduced to form phosphine hydrides.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium amide, Grignard reagents, and organolithium compounds are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions include various phosphine derivatives, phosphine oxides, and phosphine hydrides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane has several applications in scientific research:
作用機序
The mechanism by which Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom, with its lone pair of electrons, can form stable complexes with transition metals, facilitating various catalytic cycles . The benzenesulfonyl groups may also play a role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
Chlorodiphenylphosphine: Similar in structure but lacks the benzenesulfonyl groups.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom, differing in its steric and electronic properties.
Dichlorophenylphosphine: Contains two chloro groups and one phenyl group, offering different reactivity patterns.
Uniqueness: Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane is unique due to the presence of both benzenesulfonyl and phenyl groups, which confer distinct electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable compound in various chemical transformations .
特性
CAS番号 |
64931-12-0 |
|---|---|
分子式 |
C25H20ClO4PS2 |
分子量 |
515.0 g/mol |
IUPAC名 |
bis(benzenesulfonyl)methylidene-chloro-diphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20ClO4PS2/c26-31(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25(32(27,28)23-17-9-3-10-18-23)33(29,30)24-19-11-4-12-20-24/h1-20H |
InChIキー |
AHLSYXBXVRRWKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



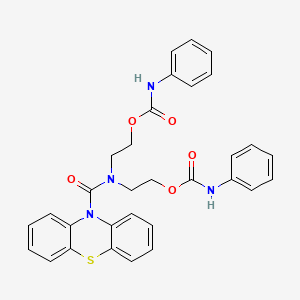
![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
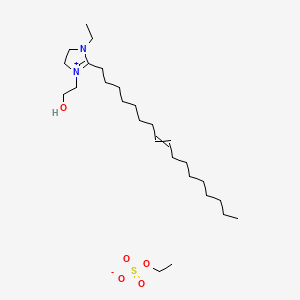
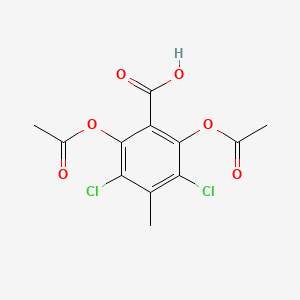
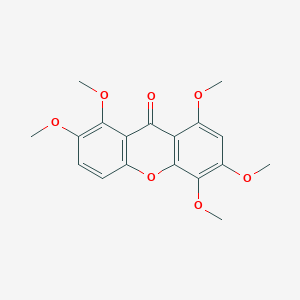
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
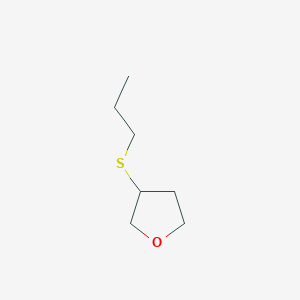
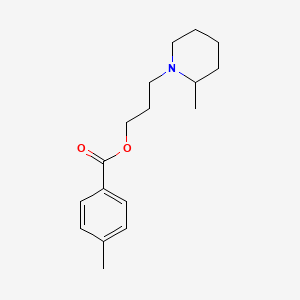
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
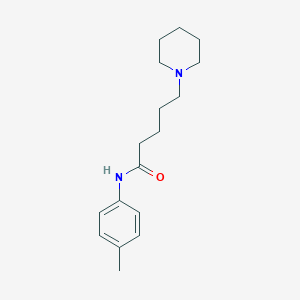
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
